

Introduction: The Imperative of Purity in Pharmaceutical Development

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Compound of Interest

Compound Name: *N*-(Methylsulfonyl)-4-(desnitro)
Nimesulide

Cat. No.: B588423

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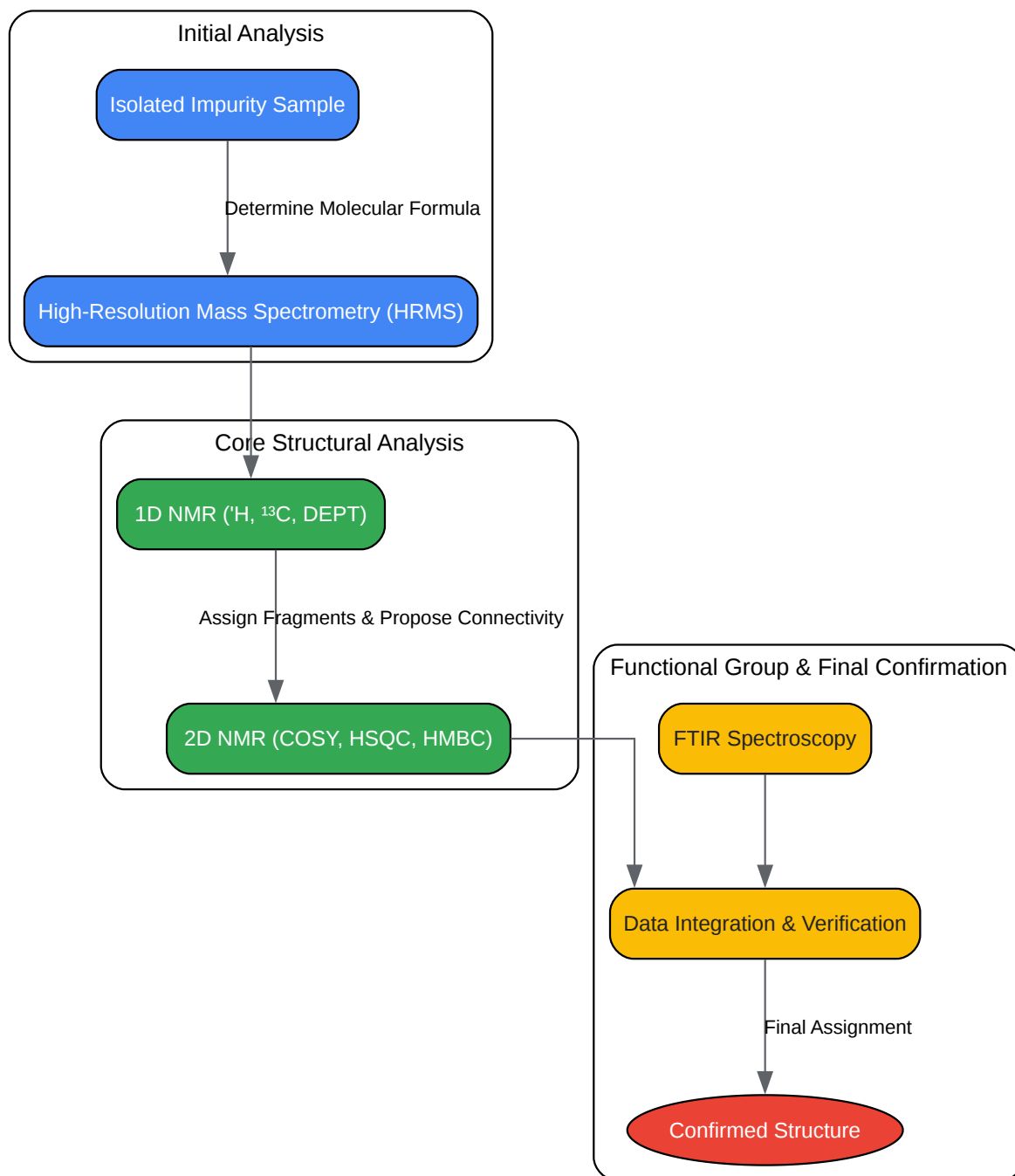
In the landscape of pharmaceutical manufacturing, the characterization of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), is no exception.^{[1][2][3]} During its synthesis or degradation, various related substances can emerge. One such compound, designated as Nimesulide Impurity E by European and British Pharmacopoeias, is **N-(Methylsulfonyl)-4-(desnitro) Nimesulide**.^[4] Its name describes its structure relative to the parent drug: the nitro group at the 4-position of the phenoxy-aniline ring is absent ("desnitro"), and a second methylsulfonyl group has been added to the sulfonamide nitrogen.

The unambiguous confirmation of such a structure is paramount. It allows for the development of precise analytical methods to quantify its presence, helps toxicologists assess its potential impact, and provides process chemists with the information needed to control its formation. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this specific impurity, grounded in the principles of orthogonal analysis to build a self-validating and trustworthy dataset. We will explore the causality behind experimental choices, moving beyond a simple recitation of protocols to offer insights valuable to researchers, scientists, and drug development professionals.

Chapter 1: The Elucidation Strategy: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or unknown compound. A robust elucidation strategy relies on integrating data from multiple orthogonal techniques, where each method provides a unique piece of the structural puzzle. Our approach is founded on three pillars: Mass Spectrometry (MS) to determine mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy to map atomic connectivity, and Infrared (IR) Spectroscopy to confirm functional groups. X-ray Crystallography is also discussed as the definitive method for absolute structure confirmation, should a suitable crystal be obtained.

The logical flow of this investigation is visualized below, ensuring that each step builds upon the last to create a cohesive and definitive structural assignment.



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Caption: Overall workflow for the structural elucidation of **N-(Methylsulfonyl)-4-(desnitro) Nimesulide**.

Chapter 2: Mass Spectrometry - Defining the Molecular Blueprint

2.1. Expertise & Rationale: Why High-Resolution MS is Critical

The first step in identifying an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the exact mass with high precision (typically <5 ppm). This precision is crucial because it severely constrains the number of possible elemental formulas, often leaving only one logical choice for a given mass. We select Electrospray Ionization (ESI) as the ionization source due to its soft nature, which is ideal for analyzing small organic molecules like sulfonamides without causing premature fragmentation, thus preserving the critical molecular ion.

2.2. Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Dissolve approximately 1 mg of the isolated impurity in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ($[M+H]^+$).
- **Instrumentation:** Utilize an ESI-HRMS system (e.g., a Q-TOF or Orbitrap mass spectrometer).
- **Infusion:** Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
- **Data Acquisition:** Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
- **Formula Determination:** Use the instrument's software to calculate the neutral monoisotopic mass and generate possible elemental formulas based on the exact mass of the $[M+H]^+$ ion.

2.3. Data Presentation and Interpretation

The molecular formula for **N-(Methylsulfonyl)-4-(desnitro) Nimesulide** is $C_{14}H_{15}NO_5S_2$.^{[4][5]}
The expected HRMS data provides the foundational evidence for this composition.

Ion	Calculated Exact Mass (m/z)
[M+H] ⁺	342.0413
[M+Na] ⁺	364.0233
Elemental Comp.	C ₁₄ H ₁₅ NO ₅ S ₂
Neutral Mass	341.0335

An experimentally observed m/z of 342.0413 (\pm 5 ppm) for the protonated molecule is the first key piece of evidence, confirming the elemental formula and distinguishing it from other potential impurities.

Chapter 3: NMR Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.^{[6][7][8][9]} A suite of 1D and 2D NMR experiments is required to piece together the full structure.

3.1. Rationale for a Multi-Dimensional NMR Approach

While 1D ¹H and ¹³C NMR provide information on the number and type of hydrogen and carbon environments, they are insufficient to define the complete connectivity of a complex molecule.^[8] 2D NMR experiments are essential:

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling).^[6]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.^[6]
- HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-4 bonds away). This is arguably the most powerful experiment for elucidation, as it allows for the connection of molecular fragments that are not directly bonded.^[6]

3.2. Experimental Protocol: NMR Analysis

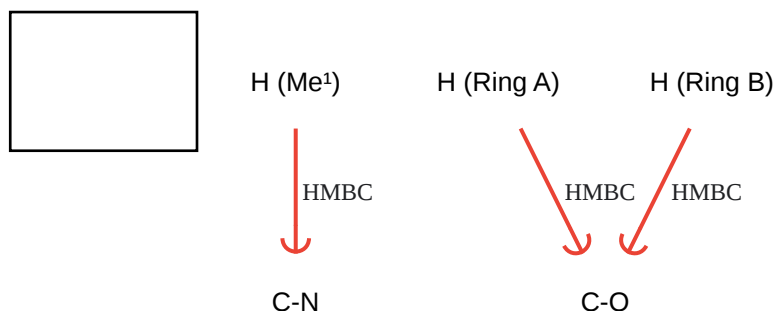
- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often a good choice for sulfonamides.^[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- **1D Spectra Acquisition:**
 - Acquire a standard 1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire a DEPT-135 spectrum to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons. Quaternary carbons are absent.
- **2D Spectra Acquisition:** Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary.

3.3. Predicted Data and Interpretation

Based on the confirmed structure of **N-(Methylsulfonyl)-4-(desnitro) Nimesulide**, we can predict the expected NMR signals. These predictions form a hypothesis that is then confirmed by the experimental data.

Data Type	Predicted Signals and Interpretation
¹ H NMR	<ul style="list-style-type: none">- Two singlets, each integrating to 3H, in the δ 3.0-3.5 ppm region, corresponding to the two chemically distinct -SO₂CH₃ groups.- A complex multiplet system in the aromatic region (δ 7.0-8.0 ppm) integrating to 9H, corresponding to the protons on the two phenyl rings.
¹³ C NMR / DEPT	<ul style="list-style-type: none">- Two signals in the aliphatic region (δ 40-50 ppm) for the two -SO₂CH₃ carbons.- Multiple signals in the aromatic region (δ 110-160 ppm) for the 12 aromatic carbons (some may overlap). DEPT-135 will show 9 positive CH signals. The 3 quaternary carbons (C-O, C-N, C-S) will be absent in DEPT-135 but present in the ¹³C spectrum.
COSY	<ul style="list-style-type: none">- Cross-peaks will be observed between adjacent protons within each of the two aromatic rings, helping to trace the connectivity of the spin systems. No cross-peaks are expected for the methyl singlets.
HSQC	<ul style="list-style-type: none">- Each of the two methyl proton singlets will show a cross-peak to its corresponding ¹³C signal.- Each of the 9 aromatic proton signals will show a cross-peak to its directly attached aromatic carbon.
HMBC	<ul style="list-style-type: none">- Crucial Correlations: 1. Cross-peaks from the methyl protons to the quaternary carbon of the other methylsulfonyl group (via S-N-S linkage) might be visible. 2. Cross-peaks from the protons on the phenoxy ring to the ether-linked carbon on the main aniline ring (C-O). 3. Cross-peaks from the protons on the aniline ring to the carbon bearing the nitrogen (C-N).

The HMBC experiment is the final piece of the puzzle, unambiguously connecting the phenoxy ring, the aniline ring, and the N,N-bis(methylsulfonyl) moiety.



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Caption: Key HMBC correlations confirming the connectivity of the molecular backbone.

Chapter 4: Infrared Spectroscopy - Confirming the Functional Groups

4.1. Rationale: A Rapid and Self-Validating Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.^{[11][12][13]} For this particular impurity, FTIR serves two key purposes:

- Confirmation: To confirm the presence of the sulfonyl (S=O) and ether (C-O-C) groups.
- Validation: To prove the absence of the nitro (NO₂) group, which is a defining characteristic of the "desnitro" structure compared to the parent Nimesulide.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

- **Sample Scan:** Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .

4.3. Data Presentation and Interpretation

The FTIR spectrum provides a molecular fingerprint. The key is to look for the appearance and disappearance of specific bands relative to the parent compound, Nimesulide.

Functional Group	Expected Wavenumber (cm^{-1})	Interpretation
Sulfonyl (S=O stretch)	~1350-1310 & ~1160-1140	Two strong bands confirming the presence of the -SO ₂ - groups. [12]
Aromatic Ether (C-O-C)	~1270-1230 (asym) & ~1050-1020 (sym)	Strong bands confirming the ether linkage between the two aromatic rings. [12]
Aromatic C=C Stretch	~1600-1450	Multiple sharp to medium bands characteristic of the aromatic rings.
Nitro (NO ₂ stretch)	~1550-1515 & ~1360-1345	ABSENCE of these two strong bands is critical evidence confirming the "desnitro" structure.

Chapter 5: X-ray Crystallography - The Definitive Confirmation

While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[\[14\]](#)[\[15\]](#)[\[16\]](#) It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

5.1. Rationale and Protocol Overview

The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction. If successful, the process involves:

- **Crystallization:** Slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system.
- **Data Collection:** Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.
- **Structure Solution and Refinement:** Using computational methods to solve the phase problem and refine the atomic positions to generate a final, unambiguous 3D structure.

A successful crystallographic analysis would provide irrefutable proof of the atomic connectivity and conformation of **N-(Methylsulfonyl)-4-(desnitro) Nimesulide**.

Conclusion: A Synthesis of Evidence

The structural elucidation of a pharmaceutical impurity like **N-(Methylsulfonyl)-4-(desnitro) Nimesulide** is a systematic process of evidence accumulation. Each analytical technique provides a layer of information that, when combined, creates a self-validating and irrefutable conclusion.

- HRMS established the correct elemental formula: $C_{14}H_{15}NO_5S_2$.
- 1D and 2D NMR mapped the complete atomic connectivity, confirming the two phenyl rings linked by an ether, and the N,N-bis(methylsulfonyl)aniline core.
- FTIR confirmed the key functional groups (sulfonyl, ether) and, crucially, proved the absence of the nitro group.

This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness. The detailed protocols and rationale provided in this guide equip researchers and drug development professionals with a robust framework for tackling similar structural elucidation challenges, ultimately contributing to the development of safer and more well-characterized medicines.

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